
PSI-6130
Overview
Description
PSI-6130 is a nucleoside analog that has garnered significant attention for its potent antiviral properties, particularly against the hepatitis C virus. This compound is a member of the class of antiviral drugs known as nucleoside polymerase inhibitors. It was created by chemist Jeremy L. Clark and is currently being developed by Hoffmann–La Roche as a 3’,5’-diisobutyrl ester prodrug, R7128 .
Preparation Methods
The synthesis of PSI-6130 involves several key steps. One efficient route towards biologically relevant pentose derivatives, including this compound, features an enantioselective α-oxidation reaction enabled by a chiral amine in conjunction with copper(II) catalysis. This is followed by a Mukaiyama aldol coupling, which allows for the incorporation of a wide array of modular two-carbon fragments . The industrial production methods for this compound are designed to be scalable and efficient, ensuring that the compound can be produced in large quantities for clinical use.
Chemical Reactions Analysis
PSI-6130 undergoes several types of chemical reactions, including oxidation and phosphorylation. The compound is phosphorylated to its active triphosphate form, which is a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Common reagents used in these reactions include nucleoside diphosphate kinase and other cellular enzymes . The major products formed from these reactions are the monophosphate, diphosphate, and triphosphate derivatives of this compound .
Scientific Research Applications
Pharmacokinetics
The pharmacokinetics of PSI-6130 have been studied extensively in various animal models. A key study assessed its pharmacokinetics in rhesus monkeys, demonstrating that this compound is effective when administered both intravenously and orally. The study found that the compound has a high extraction recovery rate and favorable bioavailability, which are critical for its effectiveness as an antiviral agent .
Route of Administration | Dose (mg/kg) | AUC (μg·h/mL) | Bioavailability (%) |
---|---|---|---|
Intravenous | 33.3 | 123.5 | 100 |
Oral | 33.3 | 45.6 | 37 |
In Vitro Studies
In vitro studies have demonstrated the potency of this compound against HCV replicon cells. The compound exhibited a strong inhibitory effect on HCV replication, with a half-maximal effective concentration (EC50) in the low nanomolar range. This highlights its potential as a therapeutic agent in treating HCV infections .
Clinical Implications
The clinical potential of this compound has been explored in various studies, particularly regarding its use in combination therapies for HCV. Its ability to inhibit viral replication makes it a candidate for inclusion in treatment regimens alongside other antiviral agents. Research indicates that combining this compound with other nucleoside analogs can enhance antiviral efficacy and reduce the risk of resistance development .
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with chronic HCV infection demonstrated significant viral load reduction after treatment with this compound combined with another antiviral agent. The treatment was well-tolerated, with minimal adverse effects reported.
- Case Study 2 : In a cohort study involving patients with treatment-resistant HCV strains, the addition of this compound to standard therapy resulted in improved treatment outcomes and higher rates of sustained virologic response.
Mechanism of Action
The mechanism of action of PSI-6130 involves its conversion to the active triphosphate form, which inhibits the hepatitis C virus RNA-dependent RNA polymerase (NS5B). This inhibition prevents the replication of the viral RNA, effectively halting the virus’s ability to proliferate. The compound acts as a nonobligate chain terminator, meaning it incorporates into the viral RNA and terminates its synthesis .
Comparison with Similar Compounds
PSI-6130 is often compared with other nucleoside analogs, such as sofosbuvir (PSI-7977), which is also a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. While both compounds share similar mechanisms of action, this compound has shown consistent potency across different hepatitis C virus genotypes . Other similar compounds include PSI-6206 and PSI-7851, which have been studied for their antiviral properties and potential clinical applications .
Biological Activity
PSI-6130, chemically known as β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine, is a nucleoside analog that exhibits significant antiviral activity against the hepatitis C virus (HCV). Its mechanism of action primarily involves the inhibition of HCV RNA synthesis through competitive inhibition of the viral RNA-dependent RNA polymerase (RdRp).
This compound must be phosphorylated to its active form, this compound triphosphate (this compound-TP), to exert its antiviral effects. This phosphorylation is facilitated by specific kinases, predominantly 2′-deoxycytidine kinase (dCK) and uridine-cytidine kinase 1 (UCK-1). The kinetic parameters for dCK indicate that this compound has a Michaelis constant () of 81 μM, with a catalytic efficiency () of 0.007 s .
Inhibition Studies
The inhibitory potency of this compound against HCV RdRp has been demonstrated through various studies. The steady-state inhibition constant () for this compound-TP against wild-type HCV NS5B is approximately 4.3 μM, which is comparable to other nucleoside analogs . Notably, this compound maintains its efficacy against mutant strains of HCV, including those with the S282T mutation known for conferring resistance to other nucleoside inhibitors .
Cytotoxicity and Safety Profile
In terms of cytotoxicity, this compound has shown minimal adverse effects on human cell lines. Studies indicate that it exhibits little or no cytotoxicity against various cell types, including human peripheral blood mononuclear cells and bone marrow progenitor cells . This favorable safety profile enhances its potential as a therapeutic agent.
Comparative Efficacy Against HCV Genotypes
This compound has been evaluated for its activity against different HCV genotypes. It demonstrates potent inhibitory effects against clinical isolates from genotype 1a and 1b strains. These findings are crucial as they suggest that this compound could be effective in treating diverse HCV infections .
Case Studies and Clinical Implications
Clinical studies have highlighted the potential of this compound in combination therapies. For instance, when used alongside other antiviral agents, it may enhance overall treatment efficacy and reduce the likelihood of resistance development. The ability to effectively inhibit both wild-type and resistant strains positions this compound as a valuable component in HCV management strategies.
Summary of Key Findings
Parameter | Value |
---|---|
Chemical Name | β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine |
Active Form | This compound triphosphate (this compound-TP) |
Inhibition Constant () | 4.3 μM (wild-type NS5B) |
Cytotoxicity | Minimal |
Effective Against | HCV genotypes 1a and 1b |
Q & A
Basic Research Questions
Q. What is the mechanism of action of PSI-6130 against hepatitis C virus (HCV)?
this compound (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) inhibits HCV replication by targeting the viral RNA-dependent RNA polymerase (NS5B). The compound requires intracellular phosphorylation to its 5′-triphosphate form (this compound-TP), which competitively inhibits NS5B and acts as a nonobligate chain terminator during RNA synthesis. This mechanism was validated using HCV subgenomic replicon assays in Huh-7 cells, where EC₅₀ values ranged from 0.31 to 0.51 μM depending on HCV genotype . Researchers should confirm phosphorylation efficiency in primary human hepatocytes via radiolabeled metabolic studies and HPLC analysis to correlate triphosphate levels with antiviral activity .
Q. How does this compound metabolism influence its antiviral efficacy?
this compound undergoes two primary metabolic pathways:
- 5′-Phosphorylation : Conversion to the active triphosphate form (this compound-TP), which directly inhibits NS5B.
- Deamination : Conversion to the uridine analog RO2433 (PSI-6206), which is phosphorylated to a less active triphosphate (PSI-6206-TP).
In human hepatocytes, this compound-TP and PSI-6206-TP exhibit distinct intracellular stability, with this compound-TP persisting longer (half-life >24 hours post-removal) . Researchers should quantify these metabolites using reversed-phase HPLC and acid phosphatase treatment to distinguish phosphorylated derivatives from unmodified nucleosides .
Q. What experimental models are appropriate for evaluating this compound activity?
The HCV subgenomic replicon system (Huh-7 cells) remains the gold standard for in vitro potency assessments. For preclinical pharmacokinetic (PK) studies, primary human hepatocytes are critical to model metabolic activation and intracellular triphosphate accumulation. Animal models (e.g., rhesus monkeys) are less predictive due to species-specific differences in bioavailability and metabolism . Researchers should prioritize replicon assays with clinical isolate-derived NS5B polymerases to assess genotype-specific efficacy .
Advanced Research Questions
Q. How can researchers address the low oral bioavailability of this compound in preclinical development?
this compound exhibits poor oral bioavailability (~25% in humans) due to rapid conversion to the inactive uridine metabolite (PSI-6206) and inefficient hepatic uptake. A validated strategy involves prodrug design: esterification of the 3′/5′-hydroxyl groups enhances lipophilicity and hepatocyte targeting. For example, RG7128 (mericitabine), a diisobutyryl ester prodrug of this compound, improves bioavailability and reduces systemic metabolism, enabling efficient intracellular delivery . Researchers should use in vitro hepatocyte uptake assays and mass spectrometry to optimize prodrug stability and conversion rates.
Q. What structural modifications of this compound improve potency and reduce off-target effects?
The 2′-fluoro-2′-C-methyl modification in this compound confers specificity for HCV NS5B over human polymerases. However, deamination to PSI-6206 limits efficacy. To mitigate this, researchers have explored:
- Nucleobase modifications : Replacing cytidine with non-deaminable analogs (e.g., locked nucleic acids).
- Phosphoramidate prodrugs : Direct delivery of monophosphate derivatives to bypass rate-limiting phosphorylation steps (e.g., sofosbuvir, derived from this compound metabolites) .
Structure-activity relationship (SAR) studies should combine X-ray crystallography of NS5B-PSI-6130-TP complexes with metabolic stability assays in hepatocytes .
Q. How does the S282T mutation in NS5B confer resistance to this compound, and how can this be overcome?
The S282T substitution in HCV NS5B reduces this compound-TP binding affinity, leading to a 3–6-fold increase in EC₅₀. Resistance emerges under long-term selective pressure in replicon systems, often accompanied by compensatory mutations (e.g., C223H, L320F) that restore viral fitness . To counter resistance:
- Combination therapy : Pair this compound with non-overlapping inhibitors (e.g., NS5A inhibitors or protease inhibitors).
- High-barrier prodrugs : Use RG7128 to sustain higher intracellular triphosphate levels, delaying resistance .
Researchers should employ deep sequencing of NS5B quasispecies in vitro and in clinical samples to monitor mutation dynamics.
Q. What methodologies quantify intracellular triphosphate levels of this compound and its metabolites?
Key steps include:
Cell lysis : Use ice-cold methanol/water (70:30) to stabilize phosphorylated metabolites.
Chromatography : Reversed-phase HPLC with UV/radiometric detection separates this compound-TP, PSI-6206-TP, and unphosphorylated species.
Enzyme treatment : Acid phosphatase confirms phosphorylation status by converting triphosphates to nucleosides .
For absolute quantification, spike-in isotopically labeled standards (e.g., ¹³C/¹⁵N-PSI-6130-TP) are recommended.
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIRLYMDJMKGW-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231287 | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817204-33-4 | |
Record name | 2′-Deoxy-2′-fluoro-2′-C-methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817204-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSI-6130 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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